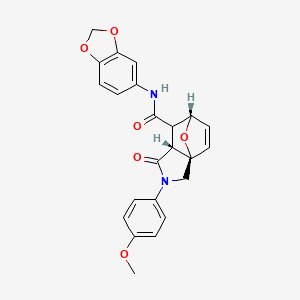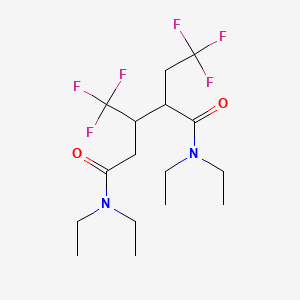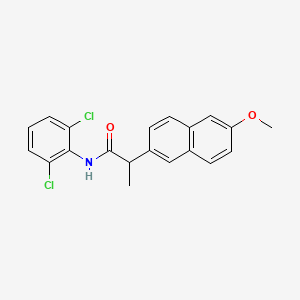![molecular formula C15H17FN2O4S B13375386 4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B13375386.png)
4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” is a synthetic organic compound that features a morpholine ring, an oxazole ring, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the fluoromethyl group: This could be done using fluorinating agents.
Formation of the morpholine ring: This can be synthesized through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could potentially target the oxazole ring or the sulfonyl group.
Substitution: The fluoromethyl group and the morpholine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used to study the effects of fluorinated compounds on biological systems, given the unique properties of fluorine atoms.
Medicine
Industry
In industry, the compound might be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoromethyl group could enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-(Chloromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- 4-{2-(Bromomethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Uniqueness
The fluoromethyl group in “4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” may confer unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro- and bromo- analogs.
Eigenschaften
Molekularformel |
C15H17FN2O4S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-[2-(fluoromethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C15H17FN2O4S/c1-11-2-4-12(5-3-11)23(19,20)14-15(22-13(10-16)17-14)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
HDDBRRNUXPKUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CF)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-2-thienyl}-1-phenyl-2-propen-1-one](/img/structure/B13375307.png)

![6-(2-methoxyethyl)-2-methyl-3-nitro-6,7-dihydro-1H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13375317.png)

![3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B13375333.png)

![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13375341.png)
![6-chloro-N'-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide](/img/structure/B13375342.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13375345.png)
![2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B13375350.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375357.png)
![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-ethyl-1H-imidazol-3-ium](/img/structure/B13375363.png)
![2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole](/img/structure/B13375371.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13375379.png)
